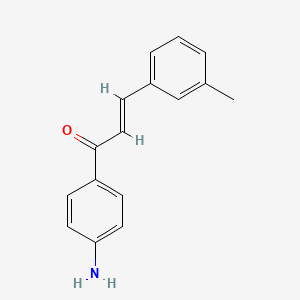

(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an amino group on one phenyl ring and a methyl group on the other, making it a unique derivative of chalcone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding dihydrochalcone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group on the phenyl ring can participate in electrophilic substitution reactions, such as nitration or sulfonation, to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrochalcones.

Substitution: Substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Chalcones, including (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one, have been extensively studied for their diverse biological activities:

Anticancer Activity

Research indicates that chalcone derivatives can exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating cell cycle progression and promoting oxidative stress .

Antimicrobial Properties

Chalcones have demonstrated antibacterial and antifungal activities. Specific derivatives have been effective against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property is particularly relevant in conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. This method allows for the introduction of various substituents that can enhance biological activity.

Synthesis Example

The general reaction scheme is as follows:Aldehyde+KetoneBaseChalconeThis reaction can be optimized by varying reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several chalcone derivatives, including this compound. The results indicated that this compound inhibited cell proliferation in breast cancer cells with an IC50 value significantly lower than that of common chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, researchers tested various chalcone derivatives against a panel of bacterial strains. The results showed that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. It can also interact with cellular receptors and signaling pathways, leading to its anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

- (2E)-1-(4-Hydroxyphenyl)-3-(3-methylphenyl)-prop-2-EN-1-one

- (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)-prop-2-EN-1-one

- (2E)-1-(4-Nitrophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one

Comparison:

- (2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its hydroxy, methoxy, and nitro analogs.

- The amino group allows for additional functionalization through electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

- Its biological activities, such as antioxidant and antimicrobial properties, are also influenced by the presence of the amino group, making it a compound of interest in medicinal chemistry.

Biologische Aktivität

(2E)-1-(4-Aminophenyl)-3-(3-methylphenyl)-prop-2-EN-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its significant biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅NO, with a molecular weight of approximately 251.31 g/mol. The compound features a conjugated double bond system typical of chalcones, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO |

| Molecular Weight | 251.31 g/mol |

| CAS Number | 899015-93-1 |

| MDL Number | MFCD09559405 |

Anticancer Activity

Chalcones, including this compound, have been extensively studied for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Studies have shown that this chalcone can cause cell cycle arrest at the G2/M phase in various cancer cell lines, including human leukemia cells (K562). It inhibits cyclin-dependent kinases (CDKs) and reduces the expression of cyclin D1, leading to cell cycle disruption .

- Induction of Apoptosis : The compound has been reported to activate pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis through the intrinsic pathway involving caspase activation .

- Molecular Docking Studies : Computational studies suggest that this compound exhibits strong binding affinity for various cancer-related targets, indicating potential as a lead compound for drug development .

Antimicrobial Activity

In addition to its anticancer properties, this chalcone derivative has demonstrated antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : Research indicates that it possesses significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

- Antifungal Properties : The compound has also shown efficacy against certain fungal strains, making it a candidate for further investigation in antifungal drug development .

Case Studies

Several studies highlight the biological activity of this compound:

- Study on Cell Cycle Effects : In a study published in MDPI, researchers observed that synthetic chalcones including this compound effectively induced G2/M phase arrest in K562 cells, correlating with increased caspase activity and apoptosis induction .

- Antibacterial Activity Evaluation : Another study assessed the antibacterial efficacy of various chalcone derivatives, finding that this compound exhibited notable activity against Gram-positive bacteria, supporting its potential as an antimicrobial agent .

Eigenschaften

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(3-methylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,17H2,1H3/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWVAIXVAYKEKY-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.